4-Methyl-1-pentene

Beschreibung

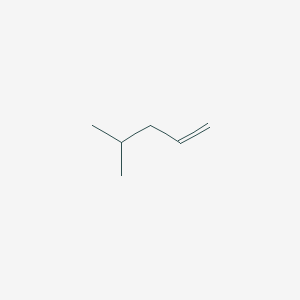

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSSPWUEQFSQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25068-26-2, 24979-98-4 | |

| Record name | Poly(4-methyl-1-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061001 | |

| Record name | 4-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-25 °F (USCG, 1999) | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.665 (USCG, 1999) - Less dense than water; will float | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

691-37-2, 25068-26-2 | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(4-methyl-1-pentene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1-pentene, a key branched olefin in the chemical industry. This document details its chemical and physical properties, provides experimental protocols for its synthesis, purification, and polymerization, and includes spectroscopic data for its characterization.

Chemical Identity and Properties

This compound, also known as isohexene, is a colorless, highly flammable liquid. Its unique structure, featuring a terminal double bond and a branched alkyl group, makes it a valuable monomer in the production of specialty polymers.

CAS Number: 691-37-2

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | |

| Molecular Weight | 84.16 g/mol | |

| Boiling Point | 53-54 °C | |

| Melting Point | -155 °C | |

| Density | 0.665 g/mL at 25 °C | |

| Flash Point | -25 to -31 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, benzene, and chloroform. | |

| Refractive Index (n_D²⁰) | 1.382-1.384 |

Chemical Properties

This compound's chemical reactivity is primarily dictated by the presence of the terminal double bond, making it susceptible to a variety of addition reactions.

-

Reactivity: As an alkene, it is more reactive than its alkane counterparts. It readily undergoes addition reactions across the double bond, such as hydrogenation, halogenation, and hydrohalogenation.

-

Polymerization: Its most significant chemical property is its ability to undergo polymerization, particularly with Ziegler-Natta catalysts, to form poly(this compound). This polymer is known for its high transparency, thermal stability, and low density.

-

Dimerization: The industrial synthesis of this compound is achieved through the dimerization of propylene (B89431).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and polymerization of this compound.

Synthesis: Dimerization of Propylene

The catalytic dimerization of propylene is the primary industrial route to this compound. The following is a representative laboratory-scale protocol.

Materials:

-

Propylene (polymer grade)

-

Solid super-base catalyst (e.g., potassium on potassium carbonate)

-

High-pressure autoclave reactor

-

Inert solvent (e.g., n-heptane)

Procedure:

-

The solid super-base catalyst is prepared by impregnating potassium onto anhydrous potassium carbonate.

-

The catalyst is charged into a high-pressure autoclave reactor under an inert atmosphere (e.g., nitrogen or argon).

-

An inert solvent such as n-heptane is added to the reactor.

-

The reactor is sealed and pressurized with propylene.

-

The reaction mixture is heated to the desired temperature (e.g., 150 °C) and stirred for a specified reaction time (e.g., 20 hours).

-

After the reaction, the reactor is cooled, and the pressure is carefully released.

-

The liquid product is separated from the solid catalyst by filtration. The resulting mixture contains this compound along with other isomers and unreacted propylene.

Purification: Fractional Distillation

Due to the presence of other C6 isomers with close boiling points, fractional distillation is essential for obtaining high-purity this compound.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

Procedure:

-

The crude product from the synthesis step is charged into the round-bottom flask.

-

The fractional distillation apparatus is assembled. The efficiency of the separation is dependent on the length and packing of the fractionating column.

-

The mixture is heated gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the more volatile components at the top of the column.

-

The fraction with a boiling point corresponding to this compound (53-54 °C) is collected in a pre-weighed receiving flask.

-

The purity of the collected fraction should be verified by gas chromatography (GC).

Polymerization: Ziegler-Natta Catalysis

The polymerization of this compound using a Ziegler-Natta catalyst yields a stereoregular polymer with valuable properties.

Materials:

-

Purified this compound

-

Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ supported catalyst)

-

Cocatalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃)

-

Inert solvent (e.g., toluene)

-

Polymerization reactor equipped with a stirrer and temperature control

Procedure:

-

A polymerization reactor is thoroughly dried and purged with an inert gas.

-

Anhydrous toluene (B28343) is introduced into the reactor.

-

The Ziegler-Natta catalyst and the triethylaluminum cocatalyst are added to the reactor.

-

The reactor is brought to the desired polymerization temperature (e.g., 40-70 °C).

-

Purified this compound is continuously fed into the reactor.

-

The polymerization is allowed to proceed for the desired time, with the viscosity of the solution increasing as the polymer forms.

-

The reaction is terminated by the addition of an alcohol (e.g., isopropanol).

-

The polymer is precipitated, filtered, washed with the alcohol to remove catalyst residues, and then dried under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.78 | ddd | 1H | =CH- |

| 4.95 | m | 2H | =CH₂ |

| 2.03 | t | 2H | -CH₂- |

| 1.75 | m | 1H | -CH(CH₃)₂ |

| 0.90 | d | 6H | -CH(CH₃)₂ |

¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 138.8 | =CH- |

| 114.5 | =CH₂ |

| 44.8 | -CH₂- |

| 28.5 | -CH(CH₃)₂ |

| 22.5 | -CH(CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of specific functional groups.

FTIR Spectrum (Liquid Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch (vinyl) |

| 2958, 2870 | Strong | C-H stretch (alkyl) |

| 1642 | Medium | C=C stretch |

| 1467 | Medium | C-H bend (alkyl) |

| 993, 911 | Strong | =C-H bend (vinyl out-of-plane) |

Visualizations

Logical Relationships of this compound Properties

Caption: Key relationships of this compound from synthesis to application.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

An In-Depth Technical Guide to 4-Methyl-1-pentene: IUPAC Nomenclature, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1-pentene, a significant alpha-olefin in the chemical industry. The document details its chemical identity according to IUPAC standards, its molecular structure, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis via propylene (B89431) dimerization and its subsequent polymerization, catering to professionals in research and development.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methylpent-1-ene .[1][2][3] Its chemical structure consists of a five-carbon chain (pentene) with a double bond at the first carbon (position 1) and a methyl group attached to the fourth carbon.[1]

The structure can be represented by the following identifiers:

-

InChI: InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3[2]

Physicochemical Properties

This compound is a colorless, flammable liquid.[2][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 84.16 g/mol | [1][2] |

| Density | 0.665 g/mL at 25 °C | [2][5] |

| Boiling Point | 53-54 °C | [3][5] |

| Melting Point | -153.6 °C | [3] |

| Flash Point | -25 °F | [2][4] |

| Vapor Pressure | 438.93 mmHg at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.382 | [5] |

| Solubility | Soluble in alcohol, benzene, chloroform, petroleum ether; Insoluble in water. | [5] |

Synthesis of this compound via Propylene Dimerization

The primary industrial route for producing this compound is the catalytic dimerization of propylene.[1] This process can be carried out using various catalytic systems, with alkali metal-based catalysts being particularly effective.

Experimental Protocol: Catalytic Dimerization of Propylene

This protocol describes a lab-scale synthesis of this compound using a potassium-based catalyst.

Materials:

-

Propylene (polymer grade)

-

Potassium metal

-

Potassium carbonate (anhydrous)

-

Inert hydrocarbon solvent (e.g., n-heptane)

-

Nitrogen gas (high purity)

Equipment:

-

Jacketed tube reactor (100 cm³)

-

Mechanical stirrer

-

Thermocouples

-

Pressure regulator

-

Cooler and separator unit

-

Gas chromatograph (for product analysis)

Procedure:

-

Catalyst Preparation:

-

Under a nitrogen atmosphere, prepare a suspension of anhydrous potassium carbonate in n-heptane.

-

Heat the suspension to a temperature above the melting point of potassium.

-

Introduce potassium metal into the suspension under vigorous stirring to create a fine dispersion.

-

Maintain the temperature between 140 and 180°C for 1 to 3 hours to ensure proper catalyst formation.

-

Allow the mixture to cool to room temperature.

-

-

Dimerization Reaction:

-

Place the prepared catalyst in the jacketed tube reactor.

-

Feed propylene gas into the reactor.

-

Maintain the reaction temperature at approximately 180°C and a pressure of 11 MPa.

-

The reaction is exothermic; use the reactor jacket for cooling to maintain the desired temperature.

-

-

Product Collection and Purification:

-

The reaction products and unreacted propylene are passed through a cooler and into a separator.

-

The liquid product, containing this compound and other hexene isomers, is collected.

-

The unreacted propylene can be recycled back to the reactor.

-

The collected liquid is then purified by fractional distillation to isolate high-purity this compound.

-

Expected Outcome: This process can achieve a propylene conversion of approximately 36%, with a selectivity of 90-92% towards hexene isomers, of which over 80% is this compound.

Polymerization of this compound

This compound is a valuable monomer for the production of poly(this compound) (PMP), a high-performance thermoplastic. It is also used as a comonomer with ethylene (B1197577) to produce linear low-density polyethylene (B3416737) (LLDPE) with enhanced properties.[6] Ziegler-Natta catalysts are commonly employed for the polymerization of this compound.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol outlines a general procedure for the homopolymerization of this compound using a Ziegler-Natta catalyst system.

Materials:

-

This compound (high purity)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Toluene (anhydrous)

-

Methanol (B129727) (acidified)

-

Nitrogen gas (high purity)

Equipment:

-

Schlenk line or glovebox

-

Glass reactor with mechanical stirrer and temperature control

-

Syringes for reagent transfer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Catalyst Preparation and Polymerization:

-

All manipulations should be performed under an inert nitrogen atmosphere using Schlenk techniques or in a glovebox.

-

In the reactor, dissolve a specified amount of the Ziegler-Natta catalyst components (e.g., TiCl₄ and Al(C₂H₅)₃) in anhydrous toluene.

-

Introduce the this compound monomer into the reactor.

-

Maintain the desired reaction temperature (e.g., 40-60°C) and stir the mixture for the specified reaction time.

-

-

Polymer Precipitation and Purification:

-

Terminate the polymerization by adding acidified methanol to the reaction mixture.

-

The polymer will precipitate out of the solution.

-

Stir the mixture overnight to ensure complete precipitation.

-

Collect the polymer by filtration and wash it thoroughly with methanol.

-

Dry the resulting poly(this compound) in a vacuum oven at 60°C.

-

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis and polymerization workflows.

Caption: Synthesis of this compound from Propylene.

Caption: Polymerization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. expresspolymlett.com [expresspolymlett.com]

- 4. WO1988008834A1 - Catalyst and process for dimerization of propylene into methyl-4-pentene-1 - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethylene–this compound copolymers of complex chain architecture using α-diimine Ni(ii) catalysts: synthesis, 13C NMR assignment and understanding the chain-walking mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of 4-Methyl-1-Pentene via Propylene Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective dimerization of propylene (B89431) to produce 4-methyl-1-pentene (4-MP-1) is a critical industrial process, yielding a valuable comonomer for the production of high-performance polymers such as poly(this compound) (PMP). This technical guide provides an in-depth overview of the synthesis of this compound from propylene, with a focus on the core catalytic technologies, experimental methodologies, and reaction mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this important chemical transformation.

Introduction

This compound is a branched alpha-olefin of significant commercial interest. Its primary application lies in the synthesis of PMP, a thermoplastic with a unique combination of properties including high transparency, low density, excellent heat resistance, and good gas permeability. These characteristics make PMP suitable for a range of specialized applications, including medical and laboratory equipment, food packaging, and electronic components. The selective dimerization of readily available propylene is the most economically viable route to 4-MP-1. This process, however, is highly dependent on the catalyst system employed, which dictates the product selectivity and overall process efficiency. This guide will explore the key catalytic systems, provide detailed experimental protocols, and elucidate the underlying reaction mechanisms.

Catalytic Systems for Propylene Dimerization

The selective synthesis of this compound is predominantly achieved through the use of two main classes of catalysts: alkali metal-based catalysts and transition metal-based catalysts.

Alkali Metal-Based Catalysts

Solid superbase catalysts, particularly those based on potassium, have demonstrated high selectivity for the formation of this compound. A commonly employed catalyst is potassium metal supported on potassium carbonate (K/K2CO3).

Transition Metal-Based Catalysts

Nickel-based catalysts are also widely used for propylene dimerization. These systems often consist of a nickel precursor, a ligand, and an organoaluminum cocatalyst. The ligand plays a crucial role in steering the selectivity towards linear or branched dimers.

Experimental Protocols

Catalyst Preparation: 3% K/K2CO3 Solid Superbase

This protocol describes the preparation of a 3% by weight potassium on potassium carbonate catalyst.

Materials:

-

Potassium Carbonate (K2CO3), anhydrous

-

Potassium (K) metal

-

Inert, high-boiling point hydrocarbon solvent (e.g., dodecane)

-

Nitrogen gas (high purity)

Procedure:

-

Drying the Support: The potassium carbonate support is dried to remove any adsorbed water. Place the K2CO3 in a suitable vessel and heat under a stream of nitrogen gas. A two-stage heating process is recommended: first at 100°C for 4.5 hours, followed by an increase to 250°C for 2 hours.[1] The final water content should be less than 0.3% by weight.[1]

-

Catalyst Loading:

-

In a nitrogen-purged reactor, suspend the dried potassium carbonate (e.g., 50 g) in an inert hydrocarbon solvent (e.g., 150 ml).[1]

-

Heat the suspension to a temperature above the melting point of potassium (63.5°C) with vigorous stirring.

-

Carefully introduce the desired amount of potassium metal (e.g., for a 3% loading on 50g of K2CO3, add approximately 1.55 g of K) into the stirred suspension.

-

Maintain the temperature at 150-160°C for 1.5 to 2 hours to ensure proper dispersion of the molten potassium onto the support.[1][2]

-

After the loading period, allow the mixture to cool to room temperature under continuous stirring and a nitrogen atmosphere. The resulting homogeneous catalyst suspension is stored under nitrogen until use.[1]

-

Propylene Dimerization Reaction

This protocol outlines a general procedure for the gas-phase dimerization of propylene in a batch reactor.

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet.

-

Propylene gas supply.

-

Catalyst slurry from section 3.1.

-

Solvent (if applicable, e.g., the same hydrocarbon used for catalyst preparation).

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.

-

Catalyst Charging: The prepared catalyst slurry is transferred to the reactor under a nitrogen counter-flow.

-

Reaction Execution:

-

Seal the reactor and introduce propylene gas to the desired pressure (e.g., up to 6 MPa).[2]

-

Heat the reactor to the target reaction temperature (e.g., 150-185°C) with stirring.[1][3]

-

Monitor the reaction pressure, which will initially increase with temperature and then decrease as the propylene is consumed.

-

Maintain the reaction for a specified duration (e.g., 20 hours).[3]

-

-

Product Recovery:

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent the unreacted propylene.

-

The liquid product mixture is collected from the reactor. The desired this compound can be separated from other isomers and the solvent by fractional distillation.[1]

-

Product Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., a PLOT Al2O3 "M" deactivated column).[4]

Sample Preparation:

-

A small aliquot of the liquid product mixture is withdrawn.

-

If necessary, dilute the sample with a suitable volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.[5]

GC-FID Conditions (Example):

-

Injection: 1 µL, split ratio 50:1.[5]

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.

-

Detector Temperature: 300°C.

-

Carrier Gas: Helium or Nitrogen.

Data Analysis: The different isomers of hexene, including this compound, will have distinct retention times. Identification is achieved by comparing the retention times to those of known standards. Quantification is performed by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Reaction Mechanisms

The dimerization of propylene to this compound can proceed through different mechanistic pathways depending on the catalyst system. The two most prominent mechanisms are the Cossee-Arlman mechanism and the Metallacycle mechanism.

Cossee-Arlman Mechanism

The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta and other transition metal-catalyzed olefin polymerizations and oligomerizations.[6] It involves the migratory insertion of a coordinated olefin into a metal-alkyl bond. In the context of propylene dimerization, the key steps are:

-

Propylene Coordination: A propylene molecule coordinates to a vacant site on the active metal center, which already possesses an alkyl group (or a hydride to initiate the first cycle).

-

Migratory Insertion: The coordinated propylene molecule inserts into the metal-alkyl bond, extending the alkyl chain. The regioselectivity of this insertion (1,2- vs. 2,1-insertion) determines the structure of the resulting dimer.

-

β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl chain is transferred to the metal center, releasing the dimer product (e.g., this compound) and regenerating a metal-hydride species, which can then initiate a new catalytic cycle.

References

- 1. WO1988008834A1 - Catalyst and process for dimerization of propylene into methyl-4-pentene-1 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 6. osti.gov [osti.gov]

4-Methyl-1-pentene molecular weight and formula

An In-Depth Technical Guide to 4-Methyl-1-pentene: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound.

Quantitative Data Summary

The essential quantitative data for this compound is summarized in the table below for clear and easy reference.

| Property | Value |

| Molecular Formula | C6H12[1][2][3][4] |

| Molecular Weight | 84.16 g/mol [1][2][3] |

| Molar Mass | 84.162 g·mol⁻¹[2] |

Experimental Protocols

The determination of the molecular formula and weight of this compound is rooted in fundamental analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry is a primary method for determining the elemental composition and molecular weight of a compound. In this technique, a sample of this compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak would correspond to the molecular weight of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. By analyzing the chemical shifts, integration, and coupling patterns, the connectivity of the atoms can be determined, confirming the structure of this compound and thus its molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its structural representation, chemical formula, and ultimately its calculated molecular weight.

Caption: Logical progression from name to molecular weight.

References

A Technical Guide to the Physical Properties of 4-Methyl-1-pentene

This technical guide provides an in-depth overview of the key physical properties of 4-Methyl-1-pentene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. The guide includes summarized data, detailed experimental protocols for the determination of these properties, and a workflow diagram for logical clarity.

Core Physical Properties

This compound is a colorless liquid hydrocarbon.[1] Its fundamental physical characteristics, boiling point and density, are crucial for a variety of applications, from chemical synthesis to material science.

Data Presentation

The following tables summarize the boiling point and density of this compound as reported in scientific literature.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 53-54 °C | at 1 atm (760 mmHg) | [2] |

| 54 °C | Standard State | [3][4] | |

| 127.4 to 129.2 °F | at 760 mmHg | [1] | |

| Density | 0.665 g/mL | at 25 °C | [2][5] |

| 665 mg/cm³ | Standard State | [3] | |

| 0.665 | - | [1] | |

| 665 kg/m ³ | - | [5] |

Standard State is defined as 25 °C (77 °F) and 100 kPa.[3]

Experimental Protocols

Accurate determination of physical properties is paramount for scientific research and development. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Several methods can be employed for this determination, with the capillary method being suitable for small sample volumes.

Micro-Boiling Point Determination (Capillary Method)

This method is a convenient and accurate way to determine the boiling point with a small amount of liquid.[7]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)[7]

-

Stirrer (optional, for uniform heating)[7]

Procedure:

-

A small volume of the liquid sample (e.g., 0.5 mL) is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is then gently heated.[7] Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is expelled.[7]

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the liquid's vapor enters the capillary tube.[8]

-

When a rapid and continuous stream of bubbles is observed, the heating is stopped.[7][8]

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.[7]

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7] This temperature should be recorded.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Procedure:

-

An empty, dry measuring cylinder or pycnometer is placed on an analytical balance, and its mass is recorded.[9]

-

A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the measuring cylinder.[10] It is important to read the volume from the bottom of the meniscus.[10]

-

The measuring cylinder containing the liquid is then weighed, and the mass is recorded.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.[9]

-

The density is then calculated using the formula: Density = Mass / Volume.[11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. This compound | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 691-37-2 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [stenutz.eu]

- 5. Buy this compound at Best Price, CAS 691-37-2, Analytical Standard Supplier in Mumbai [nacchemical.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. youtube.com [youtube.com]

- 11. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-methyl-1-pentene. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and industrial settings. This document presents tabulated spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and NMR Assignments

The chemical structure of this compound is depicted below, with each unique carbon and proton environment numbered for clear correlation with the NMR data presented in the subsequent sections.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data is summarized in the table below. Note that while chemical shifts are readily available, precise coupling constants (J values) are not consistently reported in the literature and may require experimental determination. The multiplicities are predicted based on the neighboring protons.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 | ~4.95 | Doublet of doublets | 2H |

| H2 | ~5.75 | Multiplet | 1H |

| H3 | ~2.00 | Triplet | 2H |

| H4 | ~1.70 | Multiplet | 1H |

| H5, H6 | ~0.90 | Doublet | 6H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The assignments are based on typical chemical shift values for alkanes and alkenes.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~114.5 |

| C2 | ~139.0 |

| C3 | ~45.5 |

| C4 | ~28.0 |

| C5, C6 | ~22.5 |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

4.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent. It is crucial to use a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

4.2. Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR spectra.

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

4.2.1. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate for most organic molecules.

4.2.2. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

4.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

This guide provides foundational NMR data and a standardized protocol for the analysis of this compound. For more advanced structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 4-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 4-methyl-1-pentene. It includes detailed experimental protocols, tabulated spectral data, and visualizations of the analytical workflow and fragmentation pathways to support researchers in the identification and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its alkene and aliphatic moieties.

IR Spectral Data

The primary IR absorption bands for this compound are summarized in the table below. These values are consistent with the vibrational modes of a terminal alkene and a branched alkane chain.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3077 | =C-H Stretch (vinyl) | Medium |

| ~2960 | C-H Stretch (methyl & methylene) | Strong |

| ~1642 | C=C Stretch (alkene) | Medium |

| ~1465 | C-H Bend (methyl & methylene) | Medium |

| ~993 & ~911 | =C-H Bend (out-of-plane vinyl) | Strong |

Experimental Protocol for IR Spectroscopy

This protocol outlines the procedure for obtaining a high-quality IR spectrum of a volatile liquid like this compound using the neat sample technique.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer

-

Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

Pasteur pipette

-

Acetone (B3395972) or other suitable volatile solvent for cleaning

-

Kimwipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Salt Plate Cleaning: Clean the salt plates by rinsing them with a small amount of acetone and gently wiping them dry with a Kimwipe. Avoid touching the polished faces of the plates with bare hands.

-

Background Spectrum: Place one clean, dry salt plate in the spectrometer's sample holder and acquire a background spectrum. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.

-

Sample Preparation: Place a single drop of this compound onto the center of one of the salt plates using a Pasteur pipette.[1]

-

Sample Mounting: Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[1]

-

Spectrum Acquisition: Place the "sandwich" of salt plates and sample into the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections or smoothing.

-

Peak Identification: Identify and label the significant absorption peaks in the spectrum and correlate them to the functional groups present in this compound.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone, allowing them to air dry completely before returning them to their desiccator for storage.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The most significant peaks are tabulated below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 84 | ~15 | [C₆H₁₂]⁺• (Molecular Ion) |

| 69 | ~30 | [C₅H₉]⁺ |

| 56 | ~100 | [C₄H₈]⁺• |

| 43 | ~50 | [C₃H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile organic compounds, as the gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Materials:

-

This compound sample

-

Suitable volatile solvent (e.g., dichloromethane, hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC autosampler vials with septa

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent. A typical concentration is around 10 µg/mL.[2] Transfer the solution to a GC autosampler vial.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of the compound.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to approximately 230 °C.

-

Mass Analyzer: Set the mass analyzer to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).

-

-

-

Injection: Use an autosampler to inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer will record the mass spectra of the eluting peaks.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak. Identify the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (e.g., NIST) to confirm the identity of the compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is a key indicator of its structure. The most prominent fragmentation is a retro-ene rearrangement, which is a type of McLafferty rearrangement.[3]

References

A Comprehensive Technical Guide on the Thermochemical Properties and Stability of 4-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermochemical properties and thermal stability of 4-methyl-1-pentene. A thorough compilation of quantitative data, including enthalpy of formation, enthalpy of combustion, heat capacity, and entropy, is presented in a structured tabular format for ease of reference and comparison. Detailed, synthesized experimental protocols for the determination of key thermochemical parameters for volatile organic compounds are outlined, drawing from established calorimetric methodologies. Furthermore, the thermal decomposition of this compound is explored, with a focus on its stability and the initial pathways of its degradation, visualized through a reaction mechanism diagram. This guide is intended to be a critical resource for researchers and professionals requiring a comprehensive understanding of the energetic and stability characteristics of this compound.

Thermochemical Properties of this compound

The thermochemical properties of this compound are crucial for understanding its energetic behavior in chemical reactions and processes. A summary of the key quantitative data is provided in the table below.

| Property | Value | Units | State | Reference |

| Enthalpy of Formation (ΔfH°) | -49.44 ± 0.67 | kJ/mol | Gas (298.15 K) | --INVALID-LINK-- |

| -78.86 to -77.58 | kJ/mol | Liquid (298.15 K) | --INVALID-LINK-- | |

| Enthalpy of Combustion (ΔcH°) | -3998.36 to -3997.28 | kJ/mol | Liquid (298.15 K) | --INVALID-LINK-- |

| Standard Molar Entropy (S°) | 381.9 ± 1.2 | J/(mol·K) | Gas (298.15 K) | Lebedev et al. |

| 247.4 ± 0.5 | J/(mol·K) | Liquid (298.15 K) | Lebedev et al. | |

| Heat Capacity (Cp) | 187.9 | J/(mol·K) | Liquid (298.15 K) | Lebedev et al. |

| Boiling Point | 53-54 | °C | Liquid | --INVALID-LINK-- |

| Melting Point | -155 | °C | Solid | --INVALID-LINK-- |

| Density | 0.665 | g/mL | Liquid (at 25 °C) | --INVALID-LINK-- |

| Flash Point | -25 | °F | Liquid | --INVALID-LINK-- |

Experimental Protocols for Thermochemical Analysis

The accurate determination of thermochemical properties for a volatile organic compound like this compound requires meticulous experimental procedures. The following sections outline synthesized protocols based on established calorimetric techniques.

Determination of Heat Capacity (Cp) by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance by minimizing heat exchange with the surroundings.

Methodology:

-

Calorimeter Preparation: A precision adiabatic calorimeter is evacuated and its heat capacity is determined using a standard substance (e.g., benzoic acid or synthetic sapphire).

-

Sample Preparation: A known mass of high-purity this compound is introduced into the calorimeter vessel. Due to its volatility, the sample is typically sealed in a thin-walled glass or metal ampoule under its own vapor pressure. The mass of the sample is determined with high accuracy.

-

Calorimetric Measurement:

-

The calorimeter is cooled to the starting temperature (e.g., near the triple point of the substance).

-

The system is maintained under adiabatic conditions, where the temperature of the surrounding shield is continuously adjusted to match the temperature of the calorimeter vessel, preventing heat leak.

-

A precisely measured amount of electrical energy (Q) is supplied to the calorimeter heater, causing a small increase in temperature (ΔT).

-

The temperature change is measured with a high-precision platinum resistance thermometer.

-

The heat capacity of the calorimeter with the sample is calculated using the formula: C_total = Q / ΔT.

-

The heat capacity of the sample (C_sample) is then determined by subtracting the heat capacity of the empty calorimeter and the ampoule.

-

-

Data Analysis: Measurements are repeated over the desired temperature range to obtain the heat capacity as a function of temperature. The data is then fitted to a polynomial equation to describe C_p(T).

Determination of Enthalpy of Combustion (ΔcH°) by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

Methodology:

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter system (the "bomb," water, stirrer, and thermometer) is determined by combusting a certified standard reference material with a known heat of combustion, typically benzoic acid.

-

Sample Preparation:

-

A precise mass (typically 0.5-1.0 g) of this compound is weighed into a sample crucible. Due to its volatility and flammability, handling should be performed in a well-ventilated area, away from ignition sources. To prevent pre-combustion loss, the sample can be sealed in a polyester (B1180765) bag of known mass and heat of combustion.

-

A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

-

Combustion Procedure:

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The total heat released during the combustion is calculated by multiplying the corrected temperature rise by the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and the polyester bag (if used), and for the formation of nitric acid from any residual nitrogen.

-

The standard enthalpy of combustion is then calculated per mole of this compound.

-

Thermal Stability and Decomposition of this compound

This compound is a flammable liquid that is stable under normal storage conditions. However, at elevated temperatures, it undergoes thermal decomposition. The stability of branched alkenes like this compound is influenced by the presence of the methyl group, which can affect the rates of various decomposition reactions.

Studies on the pyrolysis of the related 4-methyl-1-pentyl radical have shown that decomposition and isomerization are competing reactions. The primary decomposition pathways involve β-bond scission and hydrogen migrations.[1] This suggests that the initial steps in the thermal decomposition of this compound likely involve the formation of radical species through C-C bond cleavage.

The major alkene products observed from the decomposition of the 4-methyl-1-pentyl radical, in decreasing order of concentration, are propene, ethene, isobutene, and 1-pentene.[1] This product distribution provides insight into the likely fragmentation patterns of the parent molecule under pyrolytic conditions.

The initiation of the thermal decomposition of this compound is expected to proceed via the homolytic cleavage of the weakest C-C bonds. The allylic C-C bond is a likely candidate for initial scission due to the resonance stabilization of the resulting allylic radical.

Caption: Initial radical formation pathways in the thermal decomposition of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the core thermochemical properties and thermal stability of this compound. The tabulated data offers a quick and reliable reference for key energetic parameters. The detailed experimental protocols serve as a practical guide for the accurate measurement of these properties for volatile organic compounds. The discussion on thermal stability and the visualized decomposition pathways provide a foundational understanding of the molecule's behavior at elevated temperatures. This compilation of information is intended to support and inform the work of researchers and professionals in chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-1-pentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-pentene, a branched alkene used in the synthesis of polymers and other organic compounds. Understanding its solubility is critical for its application in polymerization processes, reaction chemistry, and purification.

Quantitative Solubility Data

This compound, being a non-polar hydrocarbon, exhibits high solubility in non-polar organic solvents and is largely insoluble in polar solvents like water.[1][2][3][4][5] The principle of "like dissolves like" is the primary determinant of its solubility profile.[6][7] While specific quantitative data for this compound across a range of solvents is not extensively tabulated in single sources, its solubility behavior can be inferred from its structural analogs, such as 1-hexene, and general principles of hydrocarbon solubility.

The following table summarizes the known solubility characteristics. It is important to note that terms like "soluble" and "miscible" from chemical catalogs indicate that the substances form a homogeneous solution at ambient temperatures, but do not provide specific quantitative limits (e.g., g/100 mL).

| Solvent Class | Specific Solvent | Reported Solubility | Reference |

| Alcohols | Alcohol (general term) | Soluble | [1][2][3][8] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][2][3][8] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [1][2][3][8] |

| Aliphatic Hydrocarbons | Petroleum Ether | Soluble | [1][2][3][8] |

| Hexane | Miscible | [2][8] | |

| Pentene | Miscible | [2][8] | |

| Heptene | Miscible | [2][8] | |

| Polar Solvents | Water | Insoluble | [1][2][3] |

Note: The term "soluble" in this context generally implies that significant dissolution occurs, while "miscible" suggests solubility in all proportions.

Factors Affecting Solubility

The solubility of this compound is governed by intermolecular forces. As a non-polar molecule, the primary intermolecular interactions are weak London dispersion forces.

-

Solvent Polarity: Non-polar solvents, which also rely on London dispersion forces, can readily interact with and solvate this compound molecules, leading to high solubility.[4] Polar solvents like water have strong hydrogen bonding networks. The energy required to disrupt these bonds to accommodate a non-polar molecule is not compensated by the weak interactions that would form, resulting in insolubility.[4][5]

-

Temperature: For most liquid-liquid systems, solubility increases with temperature. In gas-liquid systems, the solubility of a gaseous solute generally decreases as temperature increases. While this compound is a liquid at standard conditions, temperature can still influence solubility, particularly in processes like gas absorption or liquid-liquid extraction.

-

Pressure: Pressure significantly affects the solubility of gaseous solutes in liquid solvents but has a minimal effect on the solubility of liquids in liquids.

Experimental Protocols for Solubility Determination

Determining the quantitative solubility of a compound like this compound involves establishing equilibrium between a saturated solution and the excess solute, followed by quantitative analysis of the solution. A common and reliable method is the Isothermal Saturation Method coupled with Gas Chromatography (GC) .

Objective: To determine the mass concentration (e.g., in g/100 mL) of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Syringes for sample injection

-

Analytical balance

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a separate, undissolved phase of the alkene is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand in the thermostatic bath for several hours to allow the undissolved solute to settle.

-

To ensure complete separation of the excess solute from the saturated solution, centrifuge the vial at a controlled temperature.

-

-

Sample Analysis by Gas Chromatography:

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of known concentrations. Analyze these standards using GC-FID to generate a calibration curve (peak area vs. concentration).

-

Sample Preparation: Carefully extract a precise volume of the clear, saturated supernatant from the centrifuged vial.

-

Dilute the extracted sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Injection and Analysis: Inject a known volume of the diluted sample into the GC.

-

Record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for experimental solubility determination.

Caption: Workflow for Isothermal Solubility Determination.

Caption: Logical Relationship of Solubility Principles.

References

- 1. This compound, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. This compound CAS#: 691-37-2 [m.chemicalbook.com]

- 3. This compound [chembk.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. This compound | 691-37-2 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 4-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-1-pentene, a highly flammable and potentially hazardous chemical. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a colorless, volatile liquid.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | References |

| Molecular Formula | C6H12 | [2][3] |

| Molar Mass | 84.16 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [1][5] |

| Odor | No data available | [6] |

| Melting Point | -155 °C / -247 °F | [6][7] |

| Boiling Point | 53 - 54 °C / 127.4 - 129.2 °F @ 760 mmHg | [6][7] |

| Density | 0.665 g/cm³ at 25 °C | [2][6] |

| Vapor Pressure | 230.269 mmHg @ 20 °C | [1] |

| Vapor Density | >1 (air=1) | [1][6] |

| Solubility | Insoluble in water. Soluble in alcohol, acetone, ether, benzene, chloroform, and petroleum solvents. | [1][2][6] |

Flammability and Explosive Properties

This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[1][4][7] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][8]

| Parameter | Value | References |

| Flash Point | -31 °C / -23.8 °F | [6][7] |

| Lower Explosive Limit (LEL) | 1.2% | [1][6][9] |

| Upper Explosive Limit (UEL) | 8.2% | [4][6] |

| Autoignition Temperature | No data available | [7] |

Suitable Extinguishing Media: Foam, dry chemical powder, and carbon dioxide (CO2).[1][7] Water may be ineffective in extinguishing a fire but can be used to cool closed containers.[3][7]

Toxicity and Health Hazards